molecular formula C23H23ClN4O4 B14211560 methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B14211560
M. Wt: 454.9 g/mol
InChI Key: NTGCOKQQHNFANS-UHFFFAOYSA-N
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Description

Methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a pyrano[3,2-c]pyridine core. This bicyclic system is substituted with a 2-chlorophenyl group at position 4, a methyl ester at position 3, and an imidazole-containing propyl chain at position 5.

Properties

Molecular Formula

C23H23ClN4O4

Molecular Weight

454.9 g/mol

IUPAC Name

methyl 2-amino-4-(2-chlorophenyl)-6-(3-imidazol-1-ylpropyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate

InChI

InChI=1S/C23H23ClN4O4/c1-14-12-17-19(22(29)28(14)10-5-9-27-11-8-26-13-27)18(15-6-3-4-7-16(15)24)20(21(25)32-17)23(30)31-2/h3-4,6-8,11-13,18H,5,9-10,25H2,1-2H3

InChI Key

NTGCOKQQHNFANS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3Cl)C(=O)N1CCCN4C=CN=C4

Origin of Product

United States

Preparation Methods

The synthesis of methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the imidazole ring, followed by the construction of the pyridine and pyrano rings. The final step involves the esterification of the carboxylate group to form the methyl ester. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyridine rings, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

Scientific Research Applications

Methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound has potential as a pharmaceutical agent due to its unique structure and functional groups, which may interact with biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to active sites. The pyridine and pyrano rings may contribute to the overall binding affinity and specificity. The compound’s effects are mediated through the modulation of biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural motifs with several classes of heterocycles:

  • Pyrano[2,3-c]pyrazoles (e.g., compound 3s from ): These feature a pyran fused to a pyrazole ring. Unlike the target’s pyrido-pyran core, 3s includes a pyrazole nitrogen-rich system, which may enhance π-π stacking interactions. Substituents like the 2-chlorophenyl group are common in both, but 3s incorporates a 3-methoxyphenyl group instead of the imidazole-propyl chain .
  • Pyran derivatives with amino/cyano groups (e.g., 11a from ): These lack the fused pyridine or pyrazole rings but share amino and ester/carbonitrile substituents.
  • Tetrahydroimidazo[1,2-a]pyridines (e.g., 1l from ): These possess an imidazole fused to a pyridine ring but lack the pyrano bridge. The nitro and cyano groups in 1l contrast with the target’s chlorophenyl and methyl ester substituents, suggesting divergent electronic properties .

Physicochemical Properties

Property Target Compound Compound 3s Compound 1l
Core Structure Pyrano[3,2-c]pyridine Pyrano[2,3-c]pyrazole Tetrahydroimidazo[1,2-a]pyridine
Key Substituents 2-Chlorophenyl, imidazolylpropyl 2-Chlorophenyl, 3-methoxyphenyl 4-Nitrophenyl, cyano
Melting Point (°C) Not reported 170.7–171.2 243–245
Synthetic Yield Not reported 80% 51%

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